molecular formula C₁₁H₁₄D₃N₂NaO₃ B1164015 Isopilocarpic Acid-d3 Sodium Salt

Isopilocarpic Acid-d3 Sodium Salt

Cat. No.: B1164015
M. Wt: 251.27
Attention: For research use only. Not for human or veterinary use.
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Description

Isopilocarpic Acid-d3 Sodium Salt is a deuterium-labeled analog of Isopilocarpic Acid Sodium Salt, a known impurity in pilocarpine-based pharmaceuticals. Pilocarpine, a muscarinic agonist, is used to treat glaucoma and xerostomia. During synthesis or degradation, impurities such as Isopilocarpic Acid Sodium Salt (EP Impurity C) and its deuterated form (d3) may arise .

Properties

Molecular Formula

C₁₁H₁₄D₃N₂NaO₃

Molecular Weight

251.27

Synonyms

[R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid-d3 Monosodium Salt;  Isopilocarpinate-d3 Sodium Salt;  Isopilocarpinic Acid-d3 Sodium Salt;  (αR,βR)-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid-d3 Sodium Sa

Origin of Product

United States

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula: The non-deuterated sodium salt is C₁₁H₁₇N₂NaO₃ (MW: 248.26 g/mol) . The deuterated variant (d3) replaces three hydrogen atoms with deuterium, resulting in C₁₁H₁₄D₃N₂NaO₃ (estimated MW: ~251.26 g/mol).
  • CAS Number: 101769-87-3 (non-deuterated sodium salt) .
  • Applications : Serves as an internal standard in mass spectrometry (MS) for quantifying pilocarpine and its metabolites, leveraging deuterium’s isotopic stability to enhance analytical accuracy .

Comparison with Structurally Related Compounds

Non-Deuterated Isopilocarpic Acid Sodium Salt

  • Molecular Formula : C₁₁H₁₇N₂NaO₃ (MW: 248.26 g/mol) .
  • Role : A pharmacopeial impurity (EP Impurity C) in pilocarpine formulations, critical for quality control .
  • Key Difference : Lacks deuterium, making it unsuitable as an MS internal standard. Its unlabeled structure is identical to the parent compound, complicating chromatographic separation without isotopic labeling .

Pilocarpic Acid Sodium Salt

  • Structural Relationship : A stereoisomer of Isopilocarpic Acid Sodium Salt, differing in the configuration of hydroxyl and ethyl groups .
  • Applications : Also classified as a pilocarpine impurity but with distinct chromatographic retention times and fragmentation patterns in MS .

Isopilocarpine HCl

  • Chemical Class : A hydrolyzed derivative of pilocarpine, distinct from Isopilocarpic Acid due to the absence of a carboxylic acid group .
  • Analytical Relevance: Requires different ionization techniques (e.g., APCI vs. ESI) for detection, as noted in MS methodologies .

Comparison with Deuterated Pharmaceutical Compounds

Octanoic Acid-d3

  • Molecular Formula : C₈H₁₃D₃O₂ (MW: 159.24 g/mol) .
  • Applications : Used as a deuterated internal standard for lipid metabolism studies. Shares analytical utility with Isopilocarpic Acid-d3 Sodium Salt but differs in biological context .

Lithocholic Acid-[d4]-3-Sulfate Sodium Salt

  • Molecular Formula : C₂₄D₄H₃₄Na₂O₆S (MW: 504.62 g/mol) .
  • Key Contrast : A sulfated, multi-deuterated bile acid derivative, highlighting the diversity of deuterated compounds in metabolite quantification .

Analytical and Functional Differences

Mass Spectrometry Performance

Compound Ionization Method Parent Ion (m/z) Key Advantage
Isopilocarpic Acid-d3 Na ESI 251 ([M+H]⁺) Minimal in-source fragmentation
Non-deuterated Isopilocarpic Acid Na ESI 248 ([M+H]⁺) Requires fragment ion (m/z 209) for quantification
Pilocarpic Acid Na APCI 227 ([M+H]⁺) High fragmentation under APCI

Notes:

  • ESI (electrospray ionization) preserves the parent ion, enabling precise quantification of deuterated analogs .
  • APCI (atmospheric pressure chemical ionization) induces fragmentation, limiting sensitivity for non-deuterated impurities .

Research Implications and Challenges

  • Discrepancies in Molecular Weight : reports the sodium salt’s MW as 248.26 g/mol, while cites 250.27 g/mol. This may stem from differences in hydration states or measurement protocols .
  • Synthesis Complexity: Deuterated compounds like this compound require specialized isotopic labeling, increasing production costs compared to non-deuterated analogs .

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